molecular formula C11H16O4 B2410823 Dimethyl 2-methyl-2-pent-4-ynylpropanedioate CAS No. 2580219-95-8

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate

Cat. No.: B2410823
CAS No.: 2580219-95-8
M. Wt: 212.245
InChI Key: MCVNANSFFXEAJD-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate is an acetylenic malonate ester that serves as a versatile building block in organic synthesis, particularly in transition metal-catalyzed tandem reactions. Compounds of this class are designed for the construction of complex carbo- and heterocyclic systems through Pd-catalyzed intramolecular addition to the tethered alkyne moiety, followed by subsequent cross-coupling with (hetero)aryl halides . This reaction sequence, which typically proceeds via a 5- exo-dig cyclization as the rate-limiting step, benefits from excellent functional group tolerance, accommodating unprotected alcohols, amines, and enolizable ketones in the coupling partner . As a derivative of malonic acid, its structure features an active methylene group flanked by ester functions, allowing for further diversification through alkylation and condensation reactions . The presence of both alkyne and malonate functional groups in a single molecule makes it a valuable substrate for developing new synthetic methodologies and exploring complex molecular frameworks. This product is intended for research purposes only in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

dimethyl 2-methyl-2-pent-4-ynylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-5-6-7-8-11(2,9(12)14-3)10(13)15-4/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVNANSFFXEAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC#C)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-methyl-2-pent-4-ynylpropanedioate typically involves the esterification of 2-methyl-2-pent-4-ynylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in multiple reactions, including:

  • Alkylation Reactions : The compound can act as an alkylating agent, facilitating the introduction of alkyl groups into various substrates.
  • Michael Additions : It can undergo Michael addition reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

These properties make it valuable for synthesizing more complex compounds used in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound has potential applications in drug development due to its ability to modify biological activity. Notable aspects include:

  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further investigation in cancer therapy.
  • Antimicrobial Activity : Some studies suggest that this compound and its derivatives possess antimicrobial properties, which could lead to the development of new antibiotics.

Materials Science

In materials science, this compound is explored for its potential use in:

  • Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength.
  • Coatings and Adhesives : The compound's reactivity allows it to be incorporated into formulations for coatings and adhesives, improving their performance characteristics.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through the activation of specific cellular pathways.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Data Summary Table

Application AreaSpecific UseKey Findings
Organic SynthesisBuilding block for complex moleculesEffective in alkylation and Michael addition
PharmaceuticalsAnticancer and antimicrobial agentsSignificant cytotoxicity against cancer cell lines
Materials ScienceMonomer for polymers, coatingsEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of Dimethyl 2-methyl-2-pent-4-ynylpropanedioate involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo hydrolysis to release active intermediates that interact with specific pathways, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-methyl-2-pent-4-ynylmalonate
  • Dimethyl 2-methyl-2-pent-4-ynylsuccinate
  • Dimethyl 2-methyl-2-pent-4-ynylglutarate

Uniqueness

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its pent-4-ynyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Chemical Structure and Properties

Dimethyl 2-methyl-2-pent-4-ynylpropanedioate is an ester derived from the reaction of 2-methyl-2-pent-4-ynylpropanedioic acid with methanol. Its molecular formula is C11H16O4C_{11}H_{16}O_4, and it features a unique alkyne group that may contribute to its biological activity.

PropertyValue
Molecular FormulaC11H16O4C_{11}H_{16}O_4
Molecular Weight212.25 g/mol
Melting PointNot determined
SolubilitySoluble in organic solvents

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt cell membrane integrity.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Cytotoxicity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli showed significant inhibition at concentrations of 50 µg/mL, indicating its potential as a natural preservative in food products.
  • Anti-inflammatory Activity : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by up to 40%, highlighting its therapeutic potential in inflammatory diseases.
  • Cytotoxicity in Cancer Cells : A recent study explored the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of treatment.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryReduction in TNF-alpha and IL-6
CytotoxicityInduction of apoptosis in MCF-7 cells

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing dimethyl 2-methyl-2-pent-4-ynylpropanedioate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves propargylation or esterification under controlled conditions. To optimize efficiency, employ factorial design (e.g., varying catalysts, temperature, and solvent polarity) to identify critical variables . Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and energy barriers, reducing trial-and-error experimentation . Post-synthesis, validate purity via HPLC or GC-MS, prioritizing column selection based on compound polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the propargyl and ester moieties, noting that alkyne protons (δ ~2.5 ppm) may split due to coupling with adjacent groups. IR spectroscopy verifies ester carbonyl (~1740 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹). Potential pitfalls include solvent interference (e.g., DMSO-d₆ residual peaks) or incomplete deuteration; always compare spectra with simulated data from computational tools like Gaussian .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% RH for 6 months). Monitor degradation via TLC or LC-MS, focusing on hydrolysis of ester groups or alkyne oxidation. For kinetic analysis, apply the Arrhenius equation to extrapolate shelf life . Store samples in inert atmospheres (argon) with desiccants to minimize moisture-induced degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yield data when scaling up this compound synthesis?

  • Methodological Answer : Scalability issues often arise from heat/mass transfer limitations. Use reactor design principles (e.g., continuous-flow systems for exothermic steps) and computational fluid dynamics (CFD) simulations to model mixing efficiency . Compare lab-scale vs. pilot-scale kinetic data to identify deviations. If yields drop, re-evaluate catalyst dispersion or solvent evaporation rates using sensitivity analysis .

Q. How can computational modeling elucidate the reaction mechanism of this compound in cycloaddition reactions?

  • Methodological Answer : Apply density functional theory (DFT) to map transition states and intermediates. For example, simulate [2+2] or [3+2] cycloadditions involving the alkyne group. Validate computational results with isotopic labeling experiments (e.g., ¹³C tracing) to track bond formation . Use software like Gaussian or ORCA for energy profile generation, cross-referencing with experimental kinetics (e.g., Eyring plots) .

Q. What experimental designs are suitable for analyzing competing reaction pathways in the functionalization of this compound?

  • Methodological Answer : Implement multivariate analysis (e.g., DoE) to disentangle competing pathways. For instance, vary electrophile concentration, base strength, and reaction time to isolate dominant mechanisms. Use LC-MS/MS to quantify intermediates and byproducts, applying kinetic modeling (e.g., Michaelis-Menten for enzyme-mediated reactions) . Cross-validate with in-situ FTIR or Raman spectroscopy for real-time monitoring .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from solvent effects or conformational flexibility. Re-run computations with explicit solvent models (e.g., COSMO-RS) and compare with experimental data in matched solvents . For dynamic systems (e.g., rotamers), use variable-temperature NMR or molecular dynamics (MD) simulations to assess population distributions .

Data Management & Validation

Q. What protocols ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR data principles :

  • Metadata : Document synthesis conditions (catalyst lot, solvent purity), instrumentation calibration, and raw data storage paths.
  • Statistical rigor : Use triplicate experiments with error bars (SD/SE) and outlier tests (Grubbs’ test).
  • Software : Employ electronic lab notebooks (ELNs) like LabArchives for traceability .

Q. How can machine learning enhance the design of derivatives based on this compound?

  • Methodological Answer : Train models on existing datasets (e.g., ChEMBL) to predict bioactivity or physicochemical properties. For reaction optimization, use Bayesian optimization to navigate parameter spaces efficiently. Validate predictions with high-throughput screening (HTS) or parallel synthesis .

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